

In-Depth Technical Guide: m-PEG12-azide

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Compound of Interest

Compound Name: *m*-PEG12-azide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG12-azide is a discrete polyethylene glycol (dPEG®) derivative that serves as a versatile tool in bioconjugation, drug delivery, and materials science. It is a monodisperse compound, meaning it has a precise, single molecular weight, which ensures uniformity and reproducibility in conjugation applications. This technical guide provides a comprehensive overview of **m-PEG12-azide**, including its chemical properties, applications, and detailed experimental protocols for its use.

The structure of **m-PEG12-azide** consists of a methoxy-terminated polyethylene glycol chain with twelve ethylene glycol units, functionalized with a terminal azide group. The PEG backbone imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic profile of conjugated molecules, while the azide group enables highly specific and efficient ligation to molecules containing alkyne groups via "click chemistry".

Core Properties and Specifications

The physicochemical properties of **m-PEG12-azide** are critical for its application in various scientific domains. These properties are summarized in the table below.

Property	Value	Citations
Molecular Weight	585.69 g/mol ; 585.7 g/mol	[1][2]
Molecular Formula	C25H51N3O12	[1][2]
CAS Number	89485-61-0; 2170098-29-8	[2]
Purity	>95% to ≥98%	
Appearance	Colorless to light yellow liquid	
Solubility	Water, DMSO, DCM, DMF, Methylene chloride, Acetonitrile	
Storage Conditions	-20°C, sealed away from moisture	
Spacer Arm Length	38 atoms, 44.0 Å	

Applications in Research and Drug Development

m-PEG12-azide is a key reagent in several advanced applications, primarily due to its azide functionality which is central to click chemistry reactions.

- **Click Chemistry:** The azide group of **m-PEG12-azide** reacts with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, selective, and biocompatible, making them ideal for conjugating sensitive biomolecules.
- **Antibody-Drug Conjugates (ADCs):** In ADC development, PEG linkers like **m-PEG12-azide** are used to connect a potent cytotoxic drug to a monoclonal antibody. The PEG linker can enhance the solubility and stability of the ADC, and by providing spatial separation between the antibody and the drug, it can ensure that the function of each component is not sterically hindered.
- **PROTACs Development:** **m-PEG12-azide** is also employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's

length and composition are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

- **Surface Modification:** The azide group can be used to functionalize surfaces, such as those of nanoparticles or biosensors, to allow for the attachment of biomolecules. This is useful for creating targeted drug delivery systems or for developing diagnostic tools.

Experimental Protocols

The following are representative protocols for the use of **m-PEG12-azide** in common bioconjugation applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating **m-PEG12-azide** to an alkyne-containing molecule, such as a modified protein or oligonucleotide.

Materials:

- **m-PEG12-azide**
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand
- Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Solvent (e.g., DMSO)

Procedure:

- **Preparation of Reagents:**

- Prepare a stock solution of **m-PEG12-azide** in DMSO.
- Prepare a stock solution of the alkyne-functionalized molecule in a suitable buffer.
- Prepare a stock solution of CuSO₄ in water.
- Prepare a fresh stock solution of sodium ascorbate in water.
- Prepare a stock solution of the THPTA ligand in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-functionalized molecule with a 5-10 fold molar excess of **m-PEG12-azide**.
 - In a separate tube, pre-mix the CuSO₄ solution with the THPTA ligand solution. Let it sit for a few minutes.
 - Add the copper-ligand complex to the reaction mixture.
 - Initiate the reaction by adding the sodium ascorbate solution.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
- Purification:
 - Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for copper-free click chemistry, which is often preferred for applications involving live cells or in vivo studies where copper toxicity is a concern.

Materials:

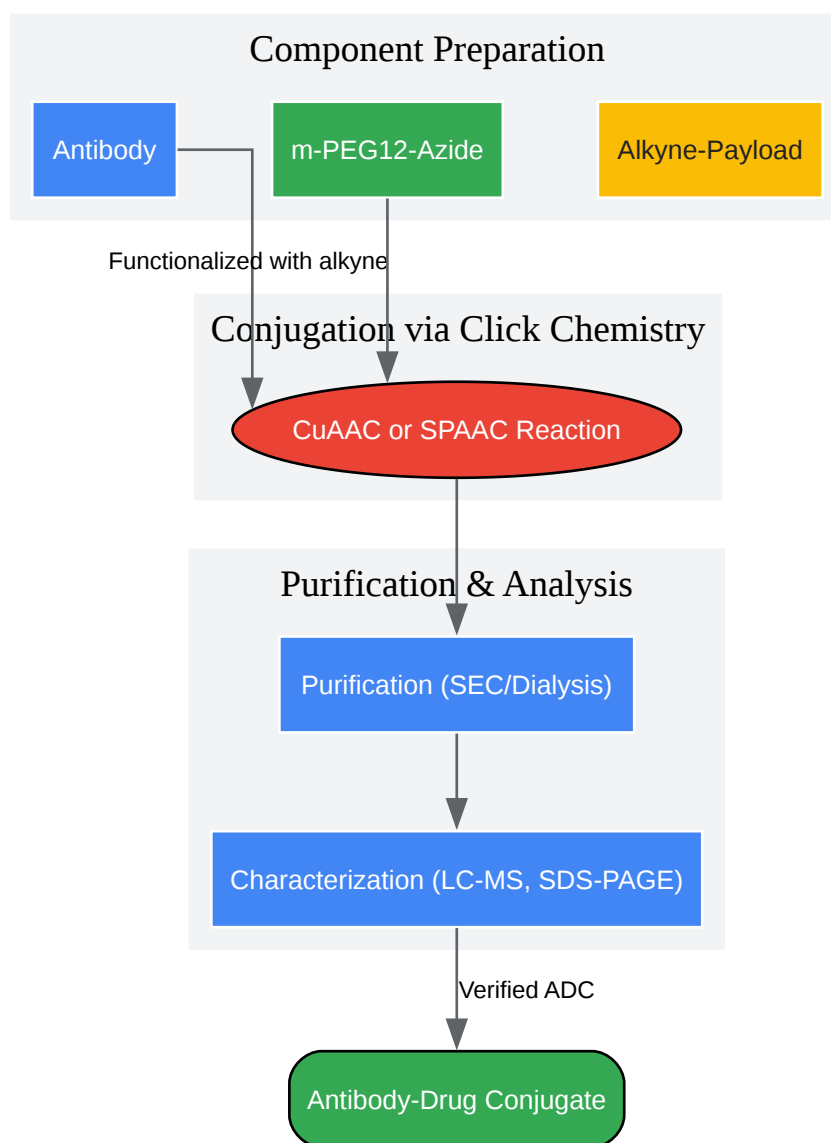
- **m-PEG12-azide**
- DBCO or BCN-functionalized molecule
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Preparation of Reagents:
 - Dissolve the **m-PEG12-azide** and the DBCO/BCN-functionalized molecule in the reaction buffer.
- Reaction Setup:
 - Mix the two components in a reaction vessel. A 1.5 to 5-fold molar excess of one component over the other is typically used.
- Incubation:
 - Incubate the reaction at room temperature or 37°C. The reaction is typically slower than CuAAC and may require several hours to overnight for completion.
- Purification:
 - Purify the conjugate as described in the CuAAC protocol.

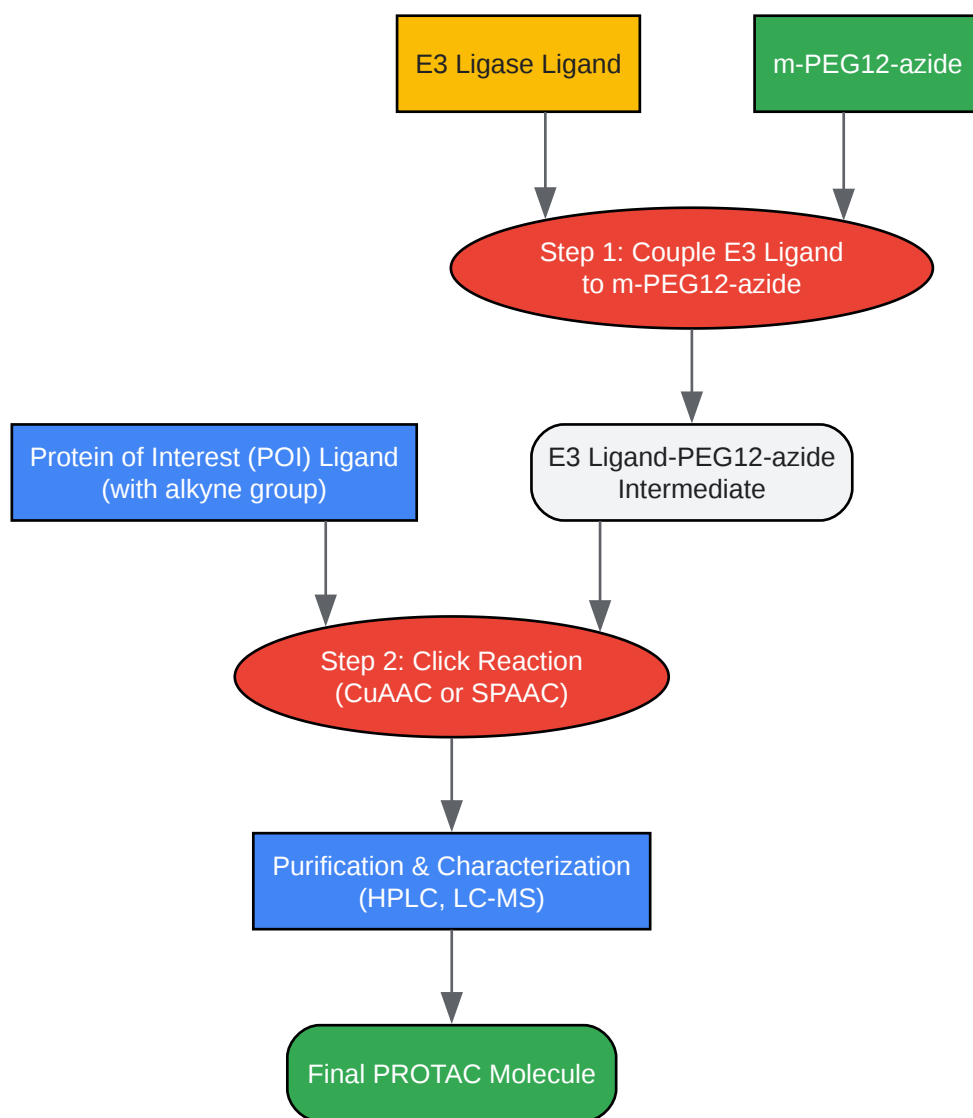
Visualizing the Workflow

The following diagrams illustrate the logical flow of processes where **m-PEG12-azide** is a key component.



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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using **m-PEG12-azide**.



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Caption: Modular synthesis workflow for a PROTAC using **m-PEG12-azide** as a linker.

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References

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- 2. medchemexpress.com [medchemexpress.com]
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